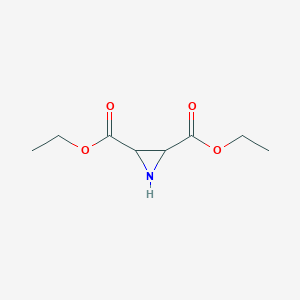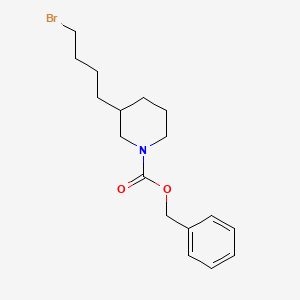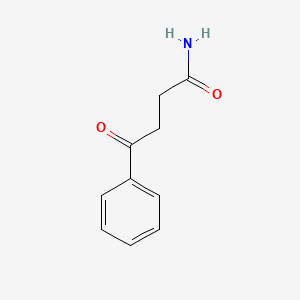
Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate is a chemical compound that features a piperidine ring substituted with a chloropyridine moiety and a carboxylic acid methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 3-chloro-2-hydrazinopyridine with appropriate reagents. One method involves adding 3-chloro-2-hydrazinopyridine to a mixture of toluene and sodium methoxide, followed by the addition of a suitable esterifying agent. The reaction mixture is then heated to reflux, and the product is isolated by cooling and filtration .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve the use of automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
科学的研究の応用
Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of piperidine and pyridine derivatives.
Industrial Applications: It may be used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
1-(3-Chloropyridin-2-yl)piperidine-4-carboxylic acid: Similar structure but lacks the methyl ester group.
3-Chloropyridine-2-carboxylic acid: Contains the chloropyridine moiety but lacks the piperidine ring.
Piperidine-4-carboxylic acid methyl ester: Contains the piperidine ring and ester group but lacks the chloropyridine moiety.
Uniqueness
Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate is unique due to the combination of the chloropyridine and piperidine moieties, which can impart specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H15ClN2O2 |
|---|---|
分子量 |
254.71 g/mol |
IUPAC名 |
methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H15ClN2O2/c1-17-12(16)9-4-7-15(8-5-9)11-10(13)3-2-6-14-11/h2-3,6,9H,4-5,7-8H2,1H3 |
InChIキー |
MYGPQCFLACBRGJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCN(CC1)C2=C(C=CC=N2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1H-pyrrolo[3,2-c]pyridin-4-ylcarbamate](/img/structure/B8663803.png)






![Phosphonic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester](/img/structure/B8663852.png)





